molecular formula C18H12BrN3OS B3623315 4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE

4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE

Cat. No.: B3623315
M. Wt: 398.3 g/mol
InChI Key: YCUGKECYRJZNEE-UHFFFAOYSA-N
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Description

4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is a complex organic compound that features a unique structure combining a bromobenzamide moiety with an imidazo[2,1-b][1,3]thiazole ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction is usually carried out in a solvent such as benzene, with heating for 2-4 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the imidazo[2,1-b][1,3]thiazole ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of the imidazo[2,1-b][1,3]thiazole ring system, such as:

Uniqueness

4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is unique due to its specific combination of a bromobenzamide moiety with an imidazo[2,1-b][1,3]thiazole ring system

Properties

IUPAC Name

4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUGKECYRJZNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE

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